

ML315 Hydrochloride: Application Notes and Protocols for In Vivo Administration

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Compound of Interest

Compound Name: *ML 315 hydrochloride*

Cat. No.: *B1531625*

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Despite its demonstrated in vitro efficacy as a selective inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), there is currently no publicly available information, data, or established protocols regarding the in vivo administration and dosage of ML315 hydrochloride in animal models.

ML315 has been identified as a valuable biochemical tool for studying the roles of CLK and DYRK kinases in cellular processes, particularly pre-mRNA splicing. Its in vitro properties, including its inhibitory activity against several kinase isoforms, have been characterized. However, researchers should be aware that its low hepatic microsome stability, as noted in foundational studies, may present challenges for in vivo applications.

This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available information on ML315 and to offer general guidance and considerations for designing future in vivo studies, should the compound be investigated in animal models.

Quantitative Data Summary

As there are no in vivo studies to date, quantitative data is limited to its in vitro activity and pharmacokinetic properties.

Parameter	Value	Notes
Target Kinases	CLK1, CLK2, CLK4, DYRK1A, DYRK1B	A selective dual inhibitor of the CLK and DYRK families.
IC ₅₀ Values	CLK1: 68 nMCLK2: 231 nMCLK3: >10,000 nMCLK4: 68 nMDYRK1A: 282 nMDYRK1B: 1156 nM	Demonstrates potent inhibition of specific CLK and DYRK isoforms.
In Vitro ADME Profile	Solubility: Limited in PBS and assay media, but sufficient for cell-based assays.Plasma Stability: Stable in both mouse and human plasma.Cell Permeability: Moderately cell permeable.Hepatic Microsome Stability: Low.	These properties suggest ML315 is suitable for cell-based studies but may have limitations for in vivo use.

Proposed In Vivo Experimental Design Considerations

Given the absence of specific protocols for ML315, the following are general considerations and a hypothetical workflow for researchers planning initial in vivo studies. These are based on standard practices for novel kinase inhibitors and should be adapted based on the specific research question and animal model.

Preliminary Steps

- **Salt Form Confirmation:** Ensure the use of ML315 hydrochloride for all experiments to maintain consistency.
- **Solubility and Formulation:** Conduct pre-formulation studies to determine a suitable vehicle for administration. Due to its limited aqueous solubility, vehicles such as a solution of DMSO, PEG300, Tween 80, and saline, or a suspension in 0.5% carboxymethylcellulose (CMC) in water may be considered. A supplier of ML315 hydrochloride, InvivoChem, suggests

example formulations for reference, but emphasizes that these are not compound-specific recommendations.

- **Maximum Tolerated Dose (MTD) Study:** A dose-escalation study in a small cohort of animals is crucial to determine the MTD. This will establish a safe dose range for subsequent efficacy studies.

Hypothetical Experimental Workflow

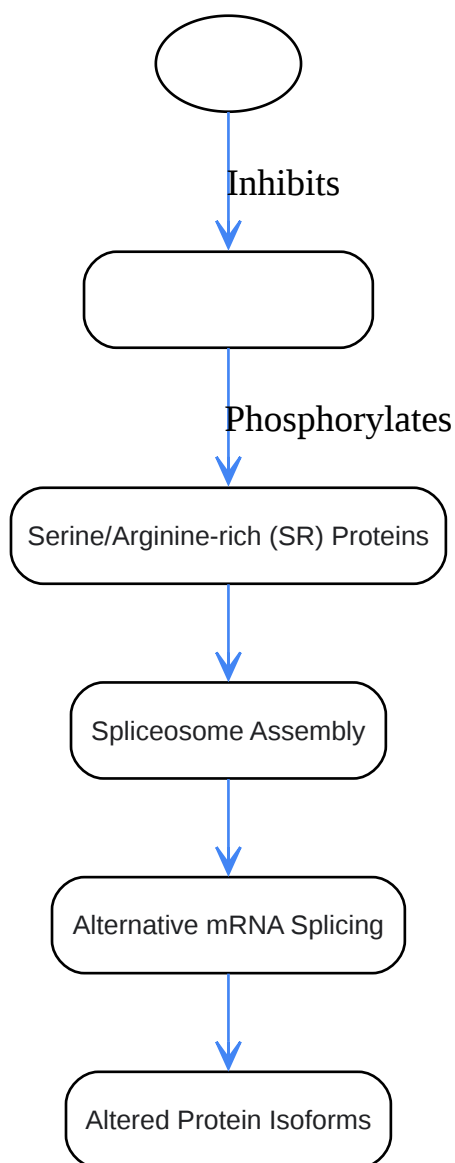
Below is a generalized workflow for a cancer xenograft model, a common application for kinase inhibitors.

Caption: A generalized workflow for an in vivo cancer xenograft study.

Signaling Pathways

ML315's mechanism of action is through the inhibition of CLK and DYRK kinases, which play crucial roles in regulating pre-mRNA splicing and other cellular processes.

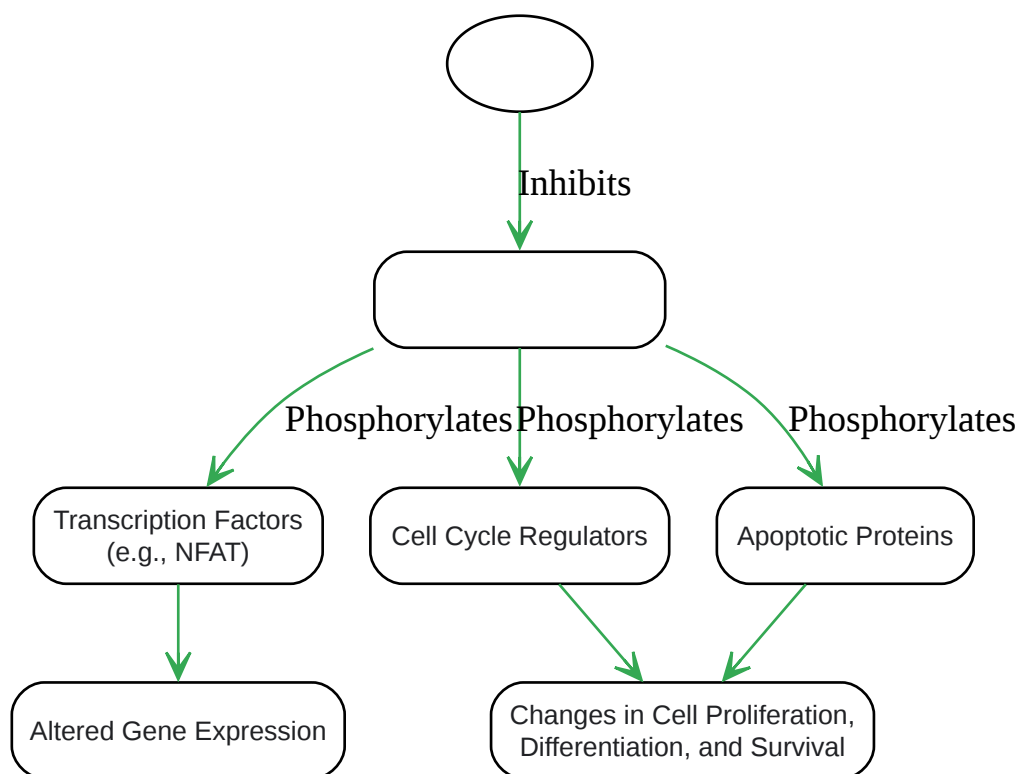
CLK-Mediated Splicing Regulation



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Caption: Inhibition of CLK kinases by ML315 disrupts SR protein phosphorylation and alters mRNA splicing.

DYRK-Mediated Signaling



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Caption: ML315-mediated inhibition of DYRK kinases can affect multiple downstream signaling pathways.

Conclusion and Future Directions

While ML315 holds promise as a chemical probe for in vitro studies, its transition to in vivo models is currently hampered by a lack of published data. The low hepatic microsome stability may necessitate the development of more stable analogs or the use of specific administration routes that bypass first-pass metabolism.

Researchers interested in evaluating ML315 in vivo must undertake foundational studies, including formulation development, tolerability, and pharmacokinetic profiling, before proceeding to efficacy models. The information and general protocols provided here are intended to serve as a starting point for the rational design of such experiments. The scientific community awaits the publication of the first in vivo studies of ML315 to better understand its therapeutic potential.

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